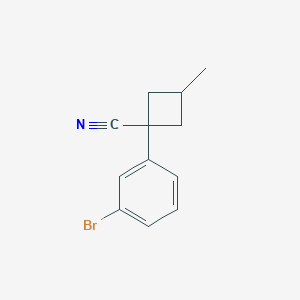
1-(3-Bromophenyl)-3-methylcyclobutane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromophenyl)-3-methylcyclobutane-1-carbonitrile is an organic compound characterized by a bromophenyl group attached to a cyclobutane ring, which is further substituted with a methyl group and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-3-methylcyclobutane-1-carbonitrile typically involves a multi-step process. One common method includes the following steps:
Cyclobutane Formation: The formation of the cyclobutane ring through a cyclization reaction.
Nitrile Introduction: The addition of a nitrile group to the cyclobutane ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromophenyl)-3-methylcyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide in acetone.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the nitrile group or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or amines.
Applications De Recherche Scientifique
1-(3-Bromophenyl)-3-methylcyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-Bromophenyl)-3-methylcyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Bromophenyl)-3-methylcyclobutane-1-carbonitrile: Similar structure but with the bromine atom in the para position.
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carbonitrile: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromophenyl)-2-methylcyclobutane-1-carbonitrile: Similar structure but with the methyl group in a different position.
Uniqueness
1-(3-Bromophenyl)-3-methylcyclobutane-1-carbonitrile is unique due to the specific positioning of the bromine and nitrile groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Propriétés
Numéro CAS |
1342950-94-0 |
|---|---|
Formule moléculaire |
C12H12BrN |
Poids moléculaire |
250.13 g/mol |
Nom IUPAC |
1-(3-bromophenyl)-3-methylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H12BrN/c1-9-6-12(7-9,8-14)10-3-2-4-11(13)5-10/h2-5,9H,6-7H2,1H3 |
Clé InChI |
INSINJLJNPERGS-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C1)(C#N)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















